5-Oxo-2,5-dihydrofuran-3-carbonyl chloride

Description

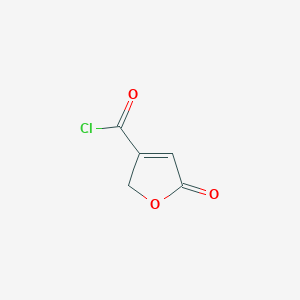

5-Oxo-2,5-dihydrofuran-3-carbonyl chloride is a reactive heterocyclic compound featuring a five-membered dihydrofuran ring with a ketone group at position 5 and a carbonyl chloride substituent at position 3. This structure renders it highly electrophilic, making it a valuable intermediate in organic synthesis for introducing the 5-oxo-dihydrofuran moiety into complex molecules. These analogs share the 5-oxo-2,5-dihydrofuran core but differ in substituents, which critically influence their reactivity and applications.

Properties

CAS No. |

64124-99-8 |

|---|---|

Molecular Formula |

C5H3ClO3 |

Molecular Weight |

146.53 g/mol |

IUPAC Name |

5-oxo-2H-furan-3-carbonyl chloride |

InChI |

InChI=1S/C5H3ClO3/c6-5(8)3-1-4(7)9-2-3/h1H,2H2 |

InChI Key |

MJCYPRKNBMEPDZ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=CC(=O)O1)C(=O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The target compound’s distinctiveness lies in its carbonyl chloride group at position 3 , contrasting with ester, hydroxyl, or protected substituents in analogs. For example:

- (S)-2-((R)-3,4-Bis(benzyloxy)-5-oxo-2,5-dihydrofuran-2-yl)-2-hydroxyethyl dodecanoate (5d): Features 3,4-bis(benzyloxy) groups and a dodecanoate ester .

- (S)-1-((R)-3,4-Bis((4-methoxybenzyl)oxy)-5-oxo-2,5-dihydrofuran-2-yl)ethane-1,2-diyl dioleate (3f) : Contains 3,4-bis(4-methoxybenzyloxy) substituents and oleate esters .

- (S)-2-((R)-3,4-Bis((4-methoxybenzyl)oxy)-5-oxo-2,5-dihydrofuran-2-yl)-2-hydroxyethyl acrylate (5c) : Includes acrylate and methoxybenzyloxy groups .

The carbonyl chloride in the target compound replaces these bulkier substituents, significantly enhancing its reactivity toward nucleophiles (e.g., amines, alcohols) compared to ester derivatives.

Reactivity Profiles

- 5-Oxo-2,5-dihydrofuran-3-carbonyl Chloride : The acyl chloride group enables direct nucleophilic acyl substitutions without requiring coupling reagents (e.g., DCC, DMAP), which are essential for ester-containing analogs like 5d or 3f . This reactivity simplifies synthetic workflows but necessitates anhydrous handling.

- Ester Derivatives (e.g., 5d, 3f) : These require activating agents (e.g., DCC, DMAP) for further functionalization, increasing synthetic steps but offering better stability under ambient conditions .

Data Table: Comparative Analysis

Research Findings and Practical Implications

- Stability : Ester derivatives (e.g., 5d, 3f) exhibit greater stability than the target compound, as evidenced by their characterization as colorless oils with well-resolved NMR spectra . The acyl chloride’s hygroscopic nature likely limits its shelf life.

- Synthetic Efficiency : The target compound’s reactivity could reduce reliance on coupling agents, streamlining syntheses of bioactive molecules (e.g., prostaglandin analogs or antifungals) that incorporate the 5-oxo-dihydrofuran scaffold.

- Spectroscopic Differences : The carbonyl chloride group would likely produce distinct ¹³C NMR shifts (e.g., ~170–180 ppm for C=O) compared to ester carbonyls (~165–175 ppm) in analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.